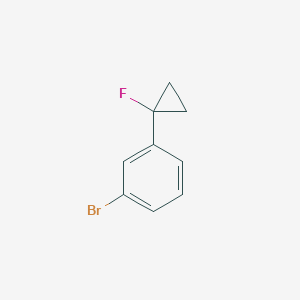

1-Bromo-3-(1-fluorocyclopropyl)benzene

Description

The convergence of aryl halides and fluorinated aliphatic rings within a single molecular entity offers a powerful platform for synthetic innovation. Halogenated arenes are foundational building blocks, while fluorocyclopropane (B157604) groups are increasingly recognized for their ability to impart unique and beneficial properties to organic molecules.

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to the aromatic ring, are indispensable tools in organic synthesis. taylorandfrancis.com Their utility stems primarily from the carbon-halogen bond, which can be readily transformed through a variety of reactions. Aryl bromides and iodides are particularly valued for their reactivity in transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, as well as the Buchwald-Hartwig amination, have revolutionized the construction of complex molecular architectures by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov

The versatility of aryl halides makes them crucial intermediates in the production of a vast array of fine chemicals, including pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.comlibretexts.org For instance, chlorobenzene (B131634) has historically been a precursor for DDT and phenol, while brominated aromatics are widely used as flame retardants. wikipedia.orglibretexts.org The ability to form organometallic reagents, such as Grignard or organolithium reagents, further expands their synthetic potential. wikipedia.org

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's pharmacological profile. When combined with the unique structural features of a cyclopropane (B1198618) ring, the resulting fluorocyclopropane motif offers a powerful tool for molecular design. nih.govresearchgate.net The cyclopropane ring itself imparts conformational rigidity and a specific three-dimensional geometry, which can be crucial for binding to biological targets. nih.gov

Fluorination of the cyclopropyl (B3062369) group can profoundly influence a molecule's physicochemical properties. nih.gov Key effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes, which can increase the half-life of a drug.

Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity (its affinity for fatty environments), which affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can be used to fine-tune a drug candidate's ability to cross cell membranes.

Conformational Control: The strong electronegativity of fluorine can create dipole moments and influence the preferred conformation (shape) of a molecule through electronic effects, such as the gauche effect. nih.gov This can lock the molecule into a bioactive conformation, enhancing its potency. researchgate.net

Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby improving binding affinity.

Despite the clear benefits, the incorporation of fluorocyclopropanes has been somewhat overlooked, partly due to perceived synthetic challenges. nih.gov However, recent advances in synthetic methodologies are making these valuable motifs more accessible. nih.govrsc.org

1-Bromo-3-(1-fluorocyclopropyl)benzene is a bifunctional molecule that embodies the synthetic advantages of both an aryl bromide and a fluorinated cyclopropyl group. Its structure presents a unique combination of reactivity and molecular properties.

Structural and Physicochemical Data:

| Property | Value |

| Molecular Formula | C₉H₈BrF |

| Monoisotopic Mass | 213.97934 Da |

| SMILES | C1CC1(C2=CC(=CC=C2)Br)F |

| InChIKey | ZWAGAJBWSASIFZ-UHFFFAOYSA-N |

| Predicted XlogP | 3.1 |

Data sourced from PubChem. uni.lu

From a synthetic standpoint, the bromine atom on the benzene (B151609) ring is the primary reactive handle. It serves as an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various substituents—such as aryl, alkyl, amine, or alkyne groups—at the 3-position of the ring, making the compound a versatile building block for creating a library of complex derivatives.

The 1-fluorocyclopropyl group at the meta-position exerts significant electronic and steric influence. The high electronegativity of the fluorine atom makes the cyclopropyl group electron-withdrawing, which in turn deactivates the aromatic ring towards electrophilic substitution. researchgate.net This electronic effect modulates the reactivity of the aryl bromide in cross-coupling reactions. Conformational studies of similar aryl fluorocyclopropanes suggest that the fluorine atom can influence the orientation of the cyclopropyl ring relative to the benzene ring, which can have implications for how the molecule interacts with catalysts or biological receptors. researchgate.net The combination of a reactive site (the C-Br bond) and a property-modulating group (the fluorocyclopropyl moiety) makes this compound a valuable intermediate for synthesizing novel compounds, particularly in the fields of medicinal chemistry and materials science. smolecule.com

Synthetic Methodologies for this compound and Related Fluorocyclopropyl-Substituted Arenes

The unique physicochemical properties imparted by the fluorocyclopropyl group have led to its emergence as a desirable structural motif in medicinal chemistry and materials science. Consequently, the development of robust and efficient synthetic routes to molecules incorporating this moiety, such as this compound, is of significant interest. This article explores the key synthetic strategies for the preparation of this compound and related fluorocyclopropyl-substituted arenes, focusing on methods for introducing the fluorocyclopropyl moiety, subsequent bromination of the aromatic ring, and overarching convergent and divergent synthetic pathways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(1-fluorocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAGAJBWSASIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780601-66-2 | |

| Record name | 1-bromo-3-(1-fluorocyclopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Mechanistic Investigations of 1 Bromo 3 1 Fluorocyclopropyl Benzene

Chemical Transformations Involving the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. However, its reactivity in nucleophilic substitution and directed metalation presents significant mechanistic challenges.

Cross-Coupling Reactions of 1-Bromo-3-(1-fluorocyclopropyl)benzene (e.g., Suzuki, Sonogashira, Negishi)

The bromine substituent on the benzene (B151609) ring serves as a versatile leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The reactivity in these transformations is influenced by the steric and electronic nature of the 1-fluorocyclopropyl group.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by coupling the aryl bromide with an organoboron reagent. The Suzuki-Miyaura coupling of this compound with various boronic acids or their esters can be achieved using a palladium catalyst and a base. nih.govnih.gov The reaction tolerates a wide range of functional groups and can be used to synthesize complex biaryl structures or introduce alkyl chains. researchgate.netresearchgate.net The choice of ligand for the palladium catalyst, such as bulky biarylphosphines like XPhos, is crucial for achieving high yields, especially when coupling with less reactive aryl chlorides or sterically hindered partners. organic-chemistry.org

| Coupling Partner | Catalyst System (mol %) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ (3%) / XPhos (6%) | K₂CO₃ | CPME / H₂O | 100 | 75-95 |

| Alkylboronic acid | [PdCl(C₃H₅)]₂ / Tedicyp | K₃PO₄ | Toluene | 110 | 70-90 |

| Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (3%) / XPhos (6%) | K₂CO₃ | CPME / H₂O | 100 | ~75 |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature. libretexts.orgwikipedia.org The steric bulk of substituents on the aryl bromide can influence the choice of the optimal phosphine (B1218219) ligand and catalyst loading. acs.orgresearchgate.net For sterically demanding substrates, more robust catalyst systems may be required. acs.org

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature | Typical Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | RT to 60 °C | 85-98 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | RT | 80-95 |

| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | DBU | Acetonitrile | 80 °C | 75-90 |

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.gov This method is particularly useful for forming C(sp²)–C(sp³) bonds and is compatible with a wide array of functional groups. organic-chemistry.orgresearchgate.net The use of specialized biarylphosphine ligands, such as CPhos, has been shown to be effective for the coupling of secondary alkylzinc halides with aryl bromides, suppressing undesired side reactions like β-hydride elimination. nih.govmit.edu This makes the Negishi coupling a powerful tool for introducing complex alkyl fragments at the 3-position of the benzene ring. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.orgchemistrysteps.com This pathway is generally feasible only when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups. libretexts.org

Crucially, these activating EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org In the case of this compound, the 1-fluorocyclopropyl substituent is in the meta position relative to the bromine atom. A substituent in the meta position does not provide resonance stabilization for the anionic intermediate. libretexts.org

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a regioselective method for functionalizing aromatic rings. The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups, which act as Lewis bases to chelate the lithium cation. wikipedia.org

Neither the bromine atom nor the 1-fluorocyclopropyl group in this compound functions as an effective DMG. While bromine can weakly direct metalation, a well-documented and often faster competing reaction for aryl bromides is lithium-halogen exchange, where the organolithium reagent swaps its organic unit with the bromine atom. uwindsor.ca This would lead to metalation at the bromine-bearing carbon rather than an adjacent C-H bond. The 1-fluorocyclopropyl group lacks the necessary heteroatom with lone pairs to effectively coordinate with the organolithium reagent. Consequently, directed ortho metalation is not a viable strategy for the direct functionalization of the C-H bonds ortho to the existing substituents on this molecule.

Reactions Involving the 1-Fluorocyclopropyl Ring

The 1-fluorocyclopropyl ring is characterized by significant ring strain and the influence of the electronegative fluorine atom, making it susceptible to unique ring-opening and stereoselective transformations.

Ring-Opening Reactions of the Strained Cyclopropyl (B3062369) System

The inherent strain of the cyclopropane (B1198618) ring provides a thermodynamic driving force for ring-opening reactions. In gem-difluorocyclopropanes, these reactions can be initiated by various reagents, including palladium catalysts, Lewis acids, or organolithium species, leading to a variety of functionalized fluoroalkenes. rsc.org

For instance, palladium-catalyzed reactions of gem-difluorocyclopropanes in the presence of water and carbon dioxide can lead to the formation of fluorinated cinnamyl alcohols through C-C and C-F bond activation. rsc.org Similarly, treatment of gem-difluorocyclopropylstannanes with methyllithium (B1224462) can induce a unique ring-opening to produce β-fluoroallylic alcohols with high stereoselectivity. acs.orgnih.govacs.org Electrophilic ring-opening can also be achieved using hypervalent iodine reagents to accomplish 1,3-difluorination or 1,3-oxyfluorination. rsc.org Given these precedents, the 1-fluorocyclopropyl group in the target molecule is expected to undergo analogous transformations, providing pathways to linear, monofluorinated structures.

Stereoselective Transformations of the Fluorocyclopropyl Group

The fluorine atom on the cyclopropyl ring can exert significant control over the stereochemical outcome of reactions. Research on related structures, such as 1-fluorocyclopropane-1-carboxylate derivatives, has demonstrated that stereocenters can be constructed with high selectivity. nih.gov For example, intramolecular epoxide ring-opening has been used to efficiently construct the 1-fluorocyclopropane-1-carboxylate system stereoselectively. nih.gov

In other gem-difluorocyclopropane systems, reactions can proceed with high stereoselectivity. A notable example is the ring-opening of gem-difluorocyclopropylstannanes, which yields β-fluoroallylic alcohols and their derivatives with exclusive Z-selectivity. acs.orgnih.gov The development of quinolone antibacterial agents containing a 1-(2-fluorocyclopropyl) substituent has also highlighted the importance of stereochemistry, with cis and trans isomers showing different biological potencies. nih.gov These findings suggest that reactions involving the 1-fluorocyclopropyl group of this compound can be directed to form specific stereoisomers, which is of significant interest for applications in medicinal chemistry.

Reactivity of the Aromatic Ring: Electrophilic Substitution and Directing Effects of Substituents

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic properties of the two substituents on the benzene ring: the bromo group and the 1-fluorocyclopropyl group. The positions for substitution are dictated by the cumulative directing effects of these groups, which determine the stability of the intermediate carbocation (the arenium ion or sigma complex).

The bromo substituent is a well-characterized group in EAS. Halogens are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic. researchgate.netresearchgate.net However, they are ortho-, para-directors because of their positive resonance effect (+R), where a lone pair of electrons can be donated to the ring to stabilize the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho or para positions. researchgate.net

The 1-fluorocyclopropyl substituent presents a more complex electronic profile. The cyclopropyl group itself can donate electron density to an adjacent π-system through the interaction of its bent σ-bonds, which possess some π-character. pitt.edu This would typically make it an activating, ortho-, para-directing group. However, the presence of a highly electronegative fluorine atom at the C1 position introduces a powerful electron-withdrawing inductive effect (-I). nih.gov This effect is expected to significantly reduce the electron density of the cyclopropyl ring and, by extension, the aromatic ring. Consequently, the 1-fluorocyclopropyl group is predicted to be a net deactivating group. While alkyl groups are typically ortho-, para-directors, the strong -I effect of the fluorine atom will significantly disfavor the buildup of positive charge at the ortho position (C2 and C4), potentially altering its directing influence.

In this compound, the two deactivating groups are positioned meta to each other. The potential sites for electrophilic attack are C2, C4, C5, and C6. The directing effects are summarized below:

Attack at C2: This position is ortho to the 1-fluorocyclopropyl group and ortho to the bromo group. Both groups deactivate this position inductively. The bromo group can stabilize the arenium ion via resonance, but this is counteracted by the strong deactivation from both substituents.

Attack at C4: This position is ortho to the 1-fluorocyclopropyl group and para to the bromo group. The bromo group strongly directs to this position via resonance stabilization. However, the 1-fluorocyclopropyl group deactivates it inductively.

Attack at C5: This position is meta to both the bromo and the 1-fluorocyclopropyl groups. While meta positions are generally less favored for halogen-substituted rings, attack at this site avoids the strong destabilization of having the positive charge adjacent to an electron-withdrawing group.

Attack at C6: This position is para to the 1-fluorocyclopropyl group and ortho to the bromo group. Both groups can offer resonance stabilization to an arenium ion formed by attack at this site.

Considering these factors, the positions para to the bromo group (C4) and ortho to the bromo group (C6) are the most likely sites for substitution, as they benefit from the resonance stabilization offered by the bromine atom's lone pairs. Between these, the C4 position may be sterically more accessible. Attack at C2 is highly disfavored due to being ortho to two deactivating groups.

| Position of Attack | Relation to Bromo Group | Relation to 1-Fluorocyclopropyl Group | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho | ortho | Strongly Disfavored (cumulative deactivation) |

| C4 | para | ortho | Favored (resonance stabilization from Br) |

| C5 | meta | meta | Minor Product (avoids direct destabilization) |

| C6 | ortho | para | Potentially Favored (resonance from both groups possible) |

Radical Chemistry of this compound

The structure of this compound offers two primary sites for radical reactivity: the strained three-membered cyclopropane ring and the carbon-bromine bond. Radical reactions often proceed under neutral conditions, which can be advantageous for complex molecules. thieme-connect.de

Radical Cyclization Pathways

The 1-fluorocyclopropyl group is susceptible to radical-induced ring-opening. The substitution of hydrogen with fluorine can weaken the distal C–C bond in the cyclopropane ring, making it prone to homolytic cleavage. beilstein-journals.org A plausible radical pathway would begin with the addition of a radical initiator (R•) to the aromatic ring or, more likely, abstraction of a hydrogen atom, though the most facile entry into radical chemistry for this molecule is via the C-Br bond (discussed in 3.4.2).

However, considering a hypothetical radical-induced ring-opening of the cyclopropyl moiety, a cyclopropylcarbinyl radical intermediate would be formed. This type of radical is known to undergo rapid ring-opening to form a more stable homoallylic radical. beilstein-journals.orgresearchgate.net In this case, the ring-opening of the 1-fluorocyclopropylphenyl moiety would lead to a fluorinated, conjugated alkyl radical.

Once this open-chain radical is formed, an intramolecular radical cyclization could occur, where the radical center attacks the aromatic ring. thieme-connect.debeilstein-journals.org This type of reaction, often mediated by transition metals or photoredox catalysis, can form new ring systems. thieme-connect.denih.gov The specific cyclization pathway and resulting product would depend on the reaction conditions and the position of the radical center relative to the aromatic ring. For example, a radical generated at the terminal carbon of the opened chain could undergo a 6-endo-trig cyclization onto the phenyl ring, leading to the formation of a dihydronaphthalene derivative after subsequent oxidation and deprotonation steps. beilstein-journals.org

| Step | Intermediate Species | Process Description |

|---|---|---|

| 1 | Initial Radical Formation | Generation of a radical on or adjacent to the cyclopropyl ring. |

| 2 | Cyclopropylcarbinyl Radical | The initial radical rearranges or is formed directly on the cyclopropyl system. |

| 3 | Homoallylic Radical | Rapid ring-opening of the strained cyclopropylcarbinyl radical. |

| 4 | Cyclized Radical Adduct | Intramolecular attack of the alkyl radical onto the aromatic ring. |

| 5 | Final Product | Oxidation and/or rearomatization to yield a polycyclic aromatic system. |

Halogen Atom Transfer Reactions

The carbon-bromine bond in this compound is a prime site for halogen atom transfer (XAT) reactions. XAT is an efficient method for generating aryl radicals from the corresponding aryl halides. researchgate.netacs.org This process involves the homolytic cleavage of the C-Br bond, facilitated by a radical species (Y•) that has a thermodynamic propensity to form a stable Y-Br bond.

Y• + Ar-Br → Y-Br + Ar•

This activation method is advantageous as it is not dependent on the reduction potential of the starting material. acs.org A variety of radical species, such as those derived from silicon, boron, or nitrogen compounds, can serve as effective XAT agents. researchgate.netcolab.ws

Upon halogen atom transfer, the 3-(1-fluorocyclopropyl)phenyl radical is formed. This highly reactive sp2-hybridized radical can then participate in a range of subsequent reactions. nih.gov Common fates for such an aryl radical include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor in the reaction mixture to yield 1-(1-fluorocyclopropyl)benzene.

Intermolecular Addition: It can add to a π-bond of another molecule, such as an alkene or alkyne, initiating a chain reaction or forming a C-C bond.

Cross-Coupling Reactions: In the presence of a transition metal catalyst (e.g., nickel or copper), the aryl radical can be trapped to participate in cross-coupling reactions with various partners. colab.ws

The generation of the 3-(1-fluorocyclopropyl)phenyl radical via XAT provides a powerful synthetic entry point for the further functionalization of the aromatic ring, bypassing traditional ionic pathways.

Theoretical and Computational Studies on the Electronic Structure and Reactivity of 1 Bromo 3 1 Fluorocyclopropyl Benzene

Quantum Chemical Calculations (DFT, Ab Initio) for Geometry Optimization and Electronic Structure

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional arrangement, known as geometry optimization. For 1-Bromo-3-(1-fluorocyclopropyl)benzene, this would be achieved using quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) has become a prevalent method due to its balance of accuracy and computational efficiency. mdpi.com Methods such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly employed with basis sets like 6-311++G(d,p) to accurately model the molecule's geometry. mdpi.comresearchgate.net These calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise model of the molecular architecture.

Ab initio methods , such as Hartree-Fock (HF), offer a different approach that, while often more computationally intensive, provides valuable electronic structure information from first principles without empirical parameterization. researchgate.net Comparing results from both DFT and ab initio methods can offer a more robust understanding of the molecule's ground state geometry and electronic properties. researchgate.net The optimized structure serves as the basis for all subsequent computational analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netunesp.br The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species.

HOMO: This orbital represents the region from which an electron is most likely to be donated. In electrophilic reactions, the location of the HOMO density indicates the site of attack.

LUMO: This orbital represents the region where an electron is most likely to be accepted. In nucleophilic reactions, the LUMO's location indicates the site susceptible to attack. wuxibiology.com

The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, mapping the HOMO and LUMO would reveal the electron-rich and electron-poor regions, thus predicting its behavior as an electrophile or nucleophile.

Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations around the molecule.

Different colors on the MEP map correspond to different potential values:

Red: Indicates regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like fluorine and the bromine's lone pairs). These areas are susceptible to electrophilic attack.

Blue: Represents regions of positive electrostatic potential, usually found around electropositive atoms (like hydrogen). These sites are prone to nucleophilic attack.

Green: Denotes areas of neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich areas around the fluorine and bromine atoms and the potentially electron-deficient regions on the benzene (B151609) ring, offering clear predictions about where electrophiles and nucleophiles are most likely to interact.

Conformational Analysis and Energy Landscapes of this compound

The presence of the cyclopropyl (B3062369) group introduces rotational flexibility around the bond connecting it to the benzene ring. A conformational analysis is necessary to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities.

This analysis involves systematically rotating the cyclopropyl group and calculating the potential energy at each step. The resulting data are used to construct a potential energy surface (PES) or an energy landscape . nih.govnih.gov The minima on this landscape correspond to stable conformers, while the peaks represent the transition states between them. Understanding the energy barriers between conformers is essential for describing the molecule's dynamic behavior in solution. nih.gov Methods like molecular dynamics (MD) simulations can be used to explore these landscapes and understand the functional motions of the molecule. nih.gov

Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index) from Computational Models

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors derived from the energies of the frontier orbitals. researchgate.net These global reactivity indices provide a quantitative measure of the molecule's stability and reactivity.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |

| Electronegativity (χ) | χ = -μ | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the ability of a species to accept electrons. A higher index indicates a better electrophile. bohrium.comresearchgate.net |

Calculating these descriptors for this compound would provide a quantitative basis for comparing its reactivity to other related compounds and for understanding its behavior in chemical reactions. researchgate.net

Investigations into Aromaticity and Hyperconjugative Effects

The substitution pattern on the benzene ring can influence its aromaticity and introduce subtle electronic effects. The bromine atom, being electronegative, withdraws electron density via induction but can also donate electron density through resonance. The fluorocyclopropyl group is primarily an electron-withdrawing group due to the high electronegativity of fluorine.

Computational methods can be used to quantify the aromaticity of the benzene ring through indices like the Nucleus-Independent Chemical Shift (NICS). Furthermore, the interaction between the orbitals of the cyclopropyl ring and the benzene pi-system can lead to hyperconjugative effects . These interactions, where sigma bonds (C-C or C-H of the cyclopropyl group) donate electron density to the pi-system, can be analyzed through Natural Bond Orbital (NBO) analysis. This would reveal the extent of electron delocalization and its impact on the molecule's structure and stability.

Computational Studies on Reaction Mechanisms and Transition States

Beyond predicting reactivity, computational chemistry allows for the detailed exploration of reaction pathways. For potential reactions involving this compound, such as nucleophilic aromatic substitution or reactions involving the cyclopropyl ring, computational studies can map out the entire reaction mechanism.

This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. nih.gov By calculating the energy of the reactants, transition states, intermediates, and products, a complete potential energy surface for the reaction can be constructed. nih.gov Vibrational frequency analysis is used to confirm that a located structure is a true transition state, characterized by a single imaginary frequency. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. mdpi.commdpi.com

Advanced Spectroscopic Characterization for Structural and Electronic Insights into 1 Bromo 3 1 Fluorocyclopropyl Benzene

X-ray Crystallography for Solid-State Structural Elucidation and Validation of Computational Models

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule. For 1-Bromo-3-(1-fluorocyclopropyl)benzene, this technique would provide accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its three-dimensional geometry. The resulting crystal structure would reveal the packing of molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding involving the bromine atom. nih.govwvu.edu

While a specific crystal structure for this compound is not publicly available, the methodology would involve crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal. The elucidated structure would be invaluable for validating computational models. nih.govwvu.edu Computational methods, such as Density Functional Theory (DFT), are often used to predict molecular geometries. libretexts.org The experimental data from X-ray crystallography serves as a benchmark to assess the accuracy of these computational approaches for halogenated aromatic compounds. wvu.edumiamioh.edu Discrepancies between the calculated and experimental structures can help refine the theoretical models to better account for the electronic effects of the bromine and fluorine substituents.

Table 1: Predicted Crystallographic Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~6.8 |

| c (Å) | ~14.2 |

| β (°) | ~95 |

| Volume (ų) | ~1010 |

Note: This table is illustrative and based on typical values for similar small organic molecules. Actual values can only be determined experimentally.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a detailed connectivity map of the atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-Br | - | ~122.5 |

| C2-H | ~7.55 (t) | ~130.5 |

| C3-C(cyclo) | - | ~143.0 |

| C4-H | ~7.35 (d) | ~129.0 |

| C5-H | ~7.20 (t) | ~130.0 |

| C6-H | ~7.45 (d) | ~125.5 |

| C(cyclo)-F | - | ~80.0 (d, ¹JCF) |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. It would also show correlations between the diastereotopic methylene (B1212753) protons on the cyclopropyl (B3062369) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nih.gov This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the cyclopropyl methylene protons would correlate to their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. nih.gov This is particularly useful for identifying quaternary carbons (those with no attached protons) and for connecting different parts of the molecule. For example, the cyclopropyl protons would show a correlation to the aromatic carbon they are attached to (C3), and the aromatic proton at C2 would show correlations to C4 and C6, confirming the substitution pattern.

Fluorine-19 NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. docbrown.info The ¹⁹F chemical shift is very sensitive to subtle changes in molecular geometry and electronic effects. docbrown.info For this compound, the ¹⁹F NMR spectrum would likely show a single signal, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom on a cyclopropyl ring. Based on data for similar fluorocyclopropane-containing compounds, the chemical shift is expected to be in the range of -200 to -205 ppm (relative to CFCl₃). The coupling between the fluorine nucleus and the adjacent cyclopropyl protons and carbons would provide further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Force Field Development

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are related to its bond strengths and geometry.

The IR and Raman spectra of this compound would exhibit characteristic bands for the substituted benzene ring and the fluorocyclopropyl group. These experimental spectra are crucial for the development and validation of molecular force fields, which are used in molecular dynamics simulations to study the molecule's conformational flexibility and intermolecular interactions. By comparing the experimentally observed vibrational frequencies with those calculated from a theoretical model, the parameters of the force field can be refined to better reproduce the real-world behavior of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies (in cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Cyclopropyl C-H Stretch | 3080-3000 | 3080-3000 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-F Stretch | 1150-1050 | 1150-1050 |

| C-Br Stretch | 700-500 | 700-500 |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₈BrF), the precise mass can be calculated.

Calculated Precise Mass:

Monoisotopic Mass (for ⁷⁹Br): 213.9844 Da

Monoisotopic Mass (for ⁸¹Br): 215.9823 Da

The presence of bromine would be readily identifiable by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The study of these fragmentation pathways provides valuable structural information.

Plausible Fragmentation Pathways:

Loss of Bromine: A common fragmentation for brominated compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).

Loss of Fluorine: Cleavage of the C-F bond can also occur, though it is generally less favorable than C-Br cleavage.

Cyclopropyl Ring Opening/Fragmentation: The strained cyclopropyl ring can open or fragment, for example, by losing ethylene (B1197577) (C₂H₄).

Benzylic Cleavage: The bond between the aromatic ring and the cyclopropyl group can cleave, leading to a bromophenyl cation or a fluorocyclopropyl cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion |

|---|---|

| 214/216 | [C₉H₈BrF]⁺ (Molecular Ion) |

| 135 | [C₉H₈F]⁺ (Loss of •Br) |

| 157 | [C₆H₄Br]⁺ (Loss of •C₃H₄F) |

| 77 | [C₆H₅]⁺ (Loss of •Br and C₃H₃F) |

Applications of 1 Bromo 3 1 Fluorocyclopropyl Benzene in Advanced Synthetic Chemistry and Materials Science Research

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

1-Bromo-3-(1-fluorocyclopropyl)benzene serves as a valuable intermediate in the synthesis of more complex organic molecules. The presence of the bromine atom on the benzene (B151609) ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. The fluorocyclopropyl moiety is a desirable feature in many biologically active compounds, and this building block provides a direct route for its incorporation.

The utility of halogenated benzenes as intermediates is well-established. For instance, the related compound 1-bromo-3-fluorobenzene is recognized as a useful intermediate for medical and agricultural chemicals, as well as liquid crystals google.com. The synthetic strategies employed for such compounds often involve the careful introduction of substituents onto the aromatic ring, and this compound represents a more advanced intermediate where a specific, functionalized side group has already been installed.

Table 1: Key Reactions for the Utilization of Bromo-Aromatic Intermediates

| Reaction Name | Reagents | Bond Formed | Application in Complex Molecule Synthesis |

| Suzuki Coupling | Boronic acid/ester, Palladium catalyst, Base | C-C | Construction of biaryl and polyaryl structures |

| Heck Coupling | Alkene, Palladium catalyst, Base | C-C | Formation of substituted alkenes from aryl halides |

| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base | C-C (sp-sp2) | Synthesis of aryl alkynes |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | C-N | Formation of arylamines |

| Stille Coupling | Organostannane, Palladium catalyst | C-C | Coupling of various organic groups to the aromatic ring |

This table presents common cross-coupling reactions where bromo-aromatic compounds like this compound can be utilized as key substrates.

Development of Novel Polymer Precursors and Advanced Materials

In the realm of materials science, this compound shows promise as a precursor for novel polymers and advanced materials. The bromo-functional group can be converted into other reactive groups or used directly in polymerization reactions, such as polycondensation or transition metal-catalyzed polymerizations. The incorporation of the fluorocyclopropyl group into a polymer backbone can impart unique properties to the resulting material, such as enhanced thermal stability, altered solubility, and specific optical or electronic characteristics.

While specific polymers derived from this monomer are not extensively documented in public literature, the principles of polymer synthesis support its potential. Monomers containing aryl halides are frequently used to create high-performance polymers. The resulting materials could find applications in areas such as electronics, aerospace, and specialty coatings, where the unique combination of an aromatic ring and a fluorinated aliphatic moiety could be advantageous. The development of bio-based monomers is also a growing field, aiming to replace petroleum-based feedstocks in polymer production google.comgoogle.com.

Contributions to Ligand Design in Organometallic Chemistry

Exploration in Agrochemical and Specialty Chemical Synthesis (excluding specific product details)

The synthesis of agrochemicals and specialty chemicals often relies on versatile building blocks that can be elaborated into a wide range of final products. Halogenated aromatic compounds are frequently employed as intermediates in the production of pesticides and herbicides google.com. The presence of fluorine in a molecule can significantly enhance its biological activity, and the cyclopropyl (B3062369) group is also a common feature in many agrochemicals. Therefore, this compound is a promising starting material for the synthesis of new active ingredients in the agrochemical industry. The development of new agrochemical compositions is an active area of research, with a continuous need for novel compounds to address challenges in agriculture google.compaperdigest.orggoogle.com. The expiration of patents for existing agrochemicals also drives the development of new, generic active ingredients agropages.comhgf.com.

Future Research Directions and Emerging Opportunities in 1 Bromo 3 1 Fluorocyclopropyl Benzene Chemistry

Development of More Sustainable and Greener Synthetic Routes

The increasing emphasis on environmental responsibility in the chemical industry necessitates the development of synthetic routes that are more sustainable and environmentally benign. Future research into the synthesis of 1-Bromo-3-(1-fluorocyclopropyl)benzene and its derivatives will likely prioritize methods that reduce waste, avoid hazardous reagents, and utilize renewable resources.

A significant opportunity lies in the application of biocatalysis. The use of engineered enzymes, such as myoglobin-based catalysts, has shown promise for the highly stereoselective synthesis of fluorinated cyclopropanes. wpmucdn.comnih.govdigitellinc.com These biocatalytic systems can operate under mild conditions (room temperature, aqueous buffers) and achieve high diastereo- and enantiocontrol, offering a green alternative to traditional chemocatalytic methods that may require harsh reagents or metal catalysts. researchgate.netdntb.gov.ua Research could focus on developing specific enzymes capable of constructing the 1-aryl-1-fluorocyclopropane core from readily available precursors, potentially reducing the number of synthetic steps and associated waste. The gram-scale synthesis of key fluorinated cyclopropane (B1198618) intermediates has already been demonstrated using these biocatalytic approaches, highlighting their potential for practical application. wpmucdn.comnih.gov

Further research could also explore the use of greener fluorinating agents and cyclopropanating reagents, moving away from potentially hazardous or inefficient traditional methods. The development of catalytic, atom-economical processes will be a key objective in making the synthesis of this compound class more sustainable.

Exploration of Novel Catalytic Transformations

The bromine atom on the benzene (B151609) ring of this compound makes it an ideal substrate for a wide range of catalytic cross-coupling reactions. While established methods are available, future research will aim to explore novel catalytic transformations that offer greater efficiency, broader substrate scope, and access to new chemical space.

One emerging area is the use of photoredox catalysis . This strategy utilizes visible light to initiate chemical transformations under mild conditions. mdpi.com It has been successfully employed for the synthesis of fluorinated aromatic compounds and for the ring-opening difunctionalization of aryl cyclopropanes. mdpi.comnih.gov Future work could involve developing photoredox-catalyzed methods to directly functionalize the aryl bromide or even activate C-H bonds on the aromatic ring, providing new pathways for derivatization. For instance, photoredox catalysis could enable the coupling of this compound with partners that are challenging for traditional palladium-catalyzed reactions. researchgate.net

Furthermore, the development of novel metalloid reagents presents another exciting frontier. A recently reported Stille cross-coupling reaction utilizes a bench-stable (1-fluorocyclopropyl)tin reagent for the direct introduction of the 1-fluorocyclopropyl group onto aryl halides. researchgate.net Applying this or similar novel coupling strategies could provide more direct and milder routes to this compound and its analogs, potentially bypassing multi-step sequences. Exploring other transition-metal-catalyzed reactions, such as those involving iron, copper, or nickel, could also lead to more cost-effective and sustainable synthetic protocols. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Future research on this compound will heavily rely on advanced computational modeling to guide synthetic efforts and explain observed phenomena. csmres.co.uk

DFT calculations are crucial for elucidating the electronic properties, stability, and reaction mechanisms of fluorinated cyclopropanes. nih.govbeilstein-journals.org Quantum-chemical studies can predict the energetics of different synthetic pathways, helping chemists to identify the most viable routes before embarking on extensive experimental work. beilstein-journals.org For example, modeling can determine the relative stability of cis and trans isomers and predict which might be favored under thermodynamic or kinetic control. nih.gov

A key area of application will be in understanding stereochemical outcomes. DFT calculations have been used to investigate the "trans-fluorine effect" in cyclopropanes, where the fluorine atom influences the reactivity of adjacent functional groups, leading to diastereoselective transformations. nih.gov By modeling transition states, researchers can predict and rationalize the high levels of stereoselectivity observed in both chemical and biocatalytic cyclopropanation reactions. nih.govresearchgate.net This predictive power accelerates the development of efficient and highly selective syntheses.

| Computational Method | Application in Fluorocyclopropane (B157604) Chemistry | Key Insights |

| Density Functional Theory (DFT) | Optimization of molecular geometries and calculation of electronic energies. | Predicts relative stability of isomers, reaction thermodynamics (exothermic/endothermic), and activation barriers. nih.govbeilstein-journals.org |

| Natural Bond Orbital (NBO) Analysis | Analysis of electron delocalization and intramolecular interactions. | Explains stabilizing effects like anomeric-like interactions (nF → σ*CF) in gem-difluorocyclopropanes. beilstein-journals.org |

| HOMO/LUMO Analysis | Examination of frontier molecular orbitals to predict reactivity. | Identifies sites for nucleophilic or electrophilic attack, explaining regioselectivity in reactions like ester hydrolysis. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. | Can be used to study the binding of fluorocyclopropyl-containing molecules to biological targets like enzymes. nih.gov |

This table summarizes common computational methods and their applications in studying fluorinated cyclopropanes.

Integration into Supramolecular Chemistry and Nanomaterials Research

The unique structural and electronic properties of the 1-fluorocyclopropylbenzene moiety make it an intriguing building block for supramolecular chemistry and nanomaterials. The introduction of fluorine into molecular systems is known to significantly influence self-assembly behavior, sometimes leading to entirely new supramolecular architectures. nih.govscispace.com

The distinct polarity of the C-F bond and the rigid, three-dimensional nature of the cyclopropyl (B3062369) group can be exploited to direct intermolecular interactions such as dipole-dipole forces and halogen bonding. researchgate.net Research in this area could focus on designing and synthesizing derivatives of this compound that can self-assemble into well-defined nanostructures like micelles, vesicles, or liquid crystals. nih.govresearchgate.net The fluorinated segment can create fluorous phases, driving the organization of molecules in specific ways. nih.gov

Furthermore, the cyclopropyl group itself is a valuable component in materials science. Its inherent ring strain can be harnessed in ring-opening polymerizations or other chemical transformations to create novel polymers or functional materials. acs.orgresearchgate.net By incorporating the this compound unit into larger molecular frameworks, it may be possible to develop new materials with tailored electronic, optical, or physical properties for applications in fields ranging from electronics to biotechnology.

Unexplored Stereochemical Aspects and Chiral Synthesis Applications

The 1-fluorocyclopropyl group in this compound contains a stereocenter at the carbon atom bearing the fluorine. The synthesis and separation of the individual enantiomers, and the study of their distinct properties, represent a significant area for future research. The stereochemistry of fluorocyclopropyl groups has been shown to be critical for the biological activity of molecules in which they are incorporated. nih.govnih.gov

Several strategies for accessing enantiomerically enriched fluorocyclopropanes are being explored. Asymmetric cyclopropanation using chiral catalysts or ligands is a powerful approach. For example, enantioselective Simmons-Smith cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids and chiral dioxaborolane ligands has been shown to produce chiral fluorocyclopropanes with high yields and excellent enantioselectivities. researchgate.netscholaris.cabohrium.comcdnsciencepub.com

Another promising avenue is biocatalysis , where engineered enzymes can catalyze cyclopropanation with near-perfect stereocontrol. wpmucdn.com This method avoids the need for chiral reagents and can provide access to optically active products that are difficult to obtain through traditional chemical methods. researchgate.net

For cases where asymmetric synthesis is not feasible, chiral resolution of the racemic mixture remains a viable, albeit less atom-economical, strategy. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. nih.govardena.commdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another common method for separating enantiomers on an analytical or preparative scale. nih.gov

Future research will likely focus on developing more efficient and scalable methods for producing single-enantiomer this compound and its derivatives, enabling detailed studies of their chiroptical properties and stereospecific interactions in biological systems and chiral materials.

| Method | Description | Advantages |

| Asymmetric Catalysis | Use of a chiral catalyst or ligand to favor the formation of one enantiomer over the other during the cyclopropanation step. scholaris.ca | High enantioselectivity, atom-economical. |

| Biocatalysis | Employment of engineered enzymes to perform stereoselective cyclopropanation. wpmucdn.com | Excellent enantio- and diastereoselectivity, green reaction conditions. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. Methods include crystallization of diastereomeric salts or chiral HPLC. wikipedia.org | Applicable when asymmetric synthesis is not available; provides access to both enantiomers. nih.gov |

This table outlines the primary methods for obtaining enantiomerically pure fluorocyclopropane compounds.

Q & A

Basic: What synthetic strategies are effective for preparing 1-Bromo-3-(1-fluorocyclopropyl)benzene?

Methodological Answer:

A common approach involves:

Cyclopropane Formation : Introduce the fluorocyclopropyl group via cyclopropanation of a vinyl precursor using fluorinated carbene reagents (e.g., CHF/base systems) .

Bromination : Electrophilic aromatic bromination (e.g., using N-bromosuccinimide or Br in the presence of Lewis acids like FeBr) at the para position relative to the cyclopropyl group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethanol) to isolate the product. Validate purity via GC-MS or H/F NMR .

Basic: How can researchers characterize the steric and electronic effects of the fluorocyclopropyl group in this compound?

Methodological Answer:

- Computational Modeling : Use density functional theory (DFT) to calculate bond angles, charge distribution, and steric maps (e.g., using Gaussian or ORCA software) .

- Spectroscopy : Compare F NMR shifts to assess electronic effects; X-ray crystallography for precise spatial arrangement of the cyclopropyl group .

- Reactivity Studies : Perform Suzuki-Miyaura coupling to evaluate steric hindrance effects on cross-coupling efficiency .

Advanced: What challenges arise in optimizing reaction conditions for cross-coupling reactions with this substrate?

Methodological Answer:

Key challenges include:

- Steric Hindrance : The fluorocyclopropyl group may impede transmetalation. Mitigate by using bulky ligands (e.g., SPhos) or elevated temperatures .

- Fluorine Lability : Avoid strong bases (e.g., NaH) that may deprotonate the cyclopropane. Use mild bases like KCO in THF/water .

- Catalyst Selection : Screen Pd catalysts (e.g., Pd(OAc)/XPhos) for optimal turnover. Track progress via TLC or in situ IR .

Advanced: How should researchers address discrepancies in reported physical properties (e.g., boiling points) of halogenated benzene derivatives?

Methodological Answer:

Validation Experiments : Reproduce synthesis/purification steps using high-purity solvents and inert atmospheres to rule out impurities .

Standardized Techniques : Use calibrated instruments (e.g., differential scanning calorimetry for melting points) and compare data across multiple batches .

Literature Cross-Referencing : Cross-check with authoritative databases (PubChem, ChemIDplus) to identify outliers caused by measurement errors .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N) to prevent decomposition or moisture absorption .

- Waste Disposal : Neutralize brominated waste with NaHCO before disposal in halogenated waste containers .

Advanced: How can computational tools predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

- Electron Density Mapping : Use molecular electrostatic potential (MEP) surfaces from DFT to identify electron-rich aromatic positions .

- Kinetic vs. Thermodynamic Control : Simulate reaction pathways (e.g., Br attack) under varying temperatures to predict dominant products .

- Validation : Compare computational predictions with experimental halogenation outcomes (e.g., bromination vs. iodination) .

Advanced: What strategies mitigate decomposition of the fluorocyclopropyl group under acidic/basic conditions?

Methodological Answer:

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent ring-opening reactions. Avoid strong acids (e.g., HSO) .

- Stabilizing Additives : Use radical inhibitors (e.g., BHT) or chelating agents (EDTA) to suppress side reactions .

- Real-Time Monitoring : Employ in situ F NMR to detect decomposition intermediates and adjust conditions dynamically .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic pattern (Br/F signatures) .

Advanced: How do solvent polarity and temperature influence the compound’s stability in storage?

Methodological Answer:

- Polarity Effects : Nonpolar solvents (hexane, toluene) minimize solvolysis; avoid DMSO/DMF due to hygroscopicity .

- Temperature : Accelerated stability studies (40–60°C) under N to model shelf life. Use Arrhenius plots to extrapolate degradation rates .

- Light Sensitivity : UV/Vis spectroscopy to assess photodegradation; store in amber vials if λ < 400 nm induces decomposition .

Advanced: What are the limitations of current synthetic methods, and how can they be improved?

Methodological Answer:

- Low Yields in Cyclopropanation : Optimize carbene precursors (e.g., switch from CHF to fluorinated diazo compounds) .

- Byproduct Formation : Implement flow chemistry for precise control of reaction time/temperature .

- Scalability : Replace column chromatography with continuous crystallization or membrane filtration for large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.